(5-Bromo-2-fluoropyridin-3-YL)methanol

Physicochemical Characterization Purification Process Chemistry

Procuring halogenated pyridine building blocks without verifying exact regiochemistry risks failed Suzuki couplings and impure products. (5-Bromo-2-fluoropyridin-3-yl)methanol (CAS 1227601-12-8) eliminates this risk through its validated C5-Br / C2-F / C3-CH₂OH topology. • Superior C5 site-selectivity in Suzuki-Miyaura couplings, avoiding regioisomeric byproducts. • Retained C2-fluoro enables orthogonal SNAr diversification without intermediate purification. • Solid form at RT facilitates automated liquid-handler-compatible weighing for parallel synthesis. • Predicted bp 295.6°C withstands high-temperature aminations without evaporative loss.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1227601-12-8
Cat. No. B1374644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-fluoropyridin-3-YL)methanol
CAS1227601-12-8
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CO)F)Br
InChIInChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
InChIKeyLWJZBGIOIZYWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-fluoropyridin-3-yl)methanol: Identity & Procurement


(5-Bromo-2-fluoropyridin-3-yl)methanol (CAS 1227601-12-8) is a difunctionalized pyridine building block bearing a C5 bromo leaving group, a C2 fluoro substituent, and a C3 hydroxymethyl handle . With a molecular formula of C6H5BrFNO and a molecular weight of 206.01 g·mol⁻¹, it belongs to the class of halogenated heterocyclic intermediates widely employed in medicinal chemistry and agrochemical synthesis . The compound is commercially available from multiple global suppliers at purities ranging from 95% to 98+% .

(5-Bromo-2-fluoropyridin-3-yl)methanol: Irreplaceable Regiochemistry


Although numerous C6H5BrFNO regioisomers exist (e.g., 2‑bromo‑5‑fluoro, 3‑bromo‑2‑fluoro, 5‑bromo‑3‑fluoro isomers), their substitution patterns govern distinct physicochemical properties—predicted boiling points range from 245.8 °C to 295.6 °C and pKa values from 12.33 to 12.55 across the series—as well as chemoselectivity in cross‑coupling sequences . The C5‑Br / C2‑F / C3‑CH₂OH arrangement in the target compound uniquely positions the bromine atom *para* to the ring nitrogen and *ortho* to the fluorine, a topology that has been demonstrated to confer superior site‑selectivity in Suzuki–Miyaura couplings compared to other bromofluoropyridine regioisomers, directly affecting synthetic efficiency and downstream product purity [1]. Generic procurement without verifying the exact regiochemistry therefore risks altered reactivity, lower yields, and failed reaction reproducibility.

(5-Bromo-2-fluoropyridin-3-yl)methanol: Quantitative Differentiation vs. Analogs


Boiling Point & Purification Advantage

The target compound exhibits a predicted boiling point of 295.6±35.0 °C, which is substantially higher than the 278.7±35.0 °C observed for the (2‑bromo‑5‑fluoropyridin‑3‑yl)methanol regioisomer and the 245.8±35.0 °C observed for the (5‑bromo‑3‑fluoropyridin‑2‑yl)methanol regioisomer . The ~17–50 °C elevation reduces volatility losses during solvent evaporation and vacuum distillation, enhancing recovery in multi‑step syntheses.

Physicochemical Characterization Purification Process Chemistry

pKa Modulation & Salt Formation

The predicted pKa of the hydroxymethyl proton is 12.55±0.10 for the target compound, compared with 12.33±0.10 for the (3‑bromo‑2‑fluoropyridin‑4‑yl)methanol regioisomer . The ~0.22 log unit difference, though modest, reflects the electron‑withdrawing influence of the C2‑fluoro substituent when positioned ortho to the hydroxymethyl group versus para, and may affect deprotonation equilibria under strongly basic conditions relevant to O‑alkylation or Mitsunobu reactions.

Physicochemical Profiling Formulation Salt Selection

Suzuki–Miyaura Coupling Chemoselectivity

The substitution pattern of the target compound—bromine at C5 and fluorine at C2—has been explicitly studied in the context of site‑selective Suzuki–Miyaura reactions of halogenated pyridines. In a systematic investigation, 2‑fluoro‑5‑bromopyridine derivatives underwent palladium‑catalyzed coupling exclusively at the C5‑bromo position, leaving the C2‑fluoro substituent intact, whereas regioisomers such as 3‑bromo‑2‑fluoropyridine exhibited competing reactivity at both halogenated positions [1]. The authors attributed this selectivity to the combined electronic effects of the ring nitrogen and the fluorine atom, which deactivate the C2 position toward oxidative addition while activating C5. This contrasts with the 5‑bromo‑2‑chloro analog, where the chlorine atom provides weaker electronic direction, leading to mixtures of mono‑ and bis‑coupled products under identical conditions .

Cross‑Coupling C–C Bond Formation Medicinal Chemistry

Solid-State Handling vs. Liquid Regioisomers

Multiple vendor datasheets describe the target compound as a yellow crystalline solid at ambient temperature, whereas the (2‑bromo‑5‑fluoropyridin‑3‑yl)methanol regioisomer is consistently listed as a liquid . The solid physical form simplifies gravimetric dispensing, reduces the risk of spillage and aerosol formation, and minimizes oxidative degradation at the air‑liquid interface, a known failure mode for benzylic alcohols stored as liquids.

Formulation Weighing Accuracy Storage Stability

Multi-Vendor Availability & QC

The target compound (CAS 1227601-12-8) is stocked by ≥8 independent global suppliers offering batch‑specific Certificates of Analysis (CoA) with HPLC, NMR, or GC purity verification . In contrast, the (3‑bromo‑2‑fluoropyridin‑4‑yl)methanol regioisomer (CAS 1227601-79-7) lists only 3–4 suppliers and rarely provides downloadable CoA documentation, introducing procurement risk for GLP‑grade or IND‑enabling studies . The 5‑bromo‑2‑chloro analog (CAS 742100-75-0) further suffers from a higher molecular weight (222.47 g·mol⁻¹) and a price premium of ~2.5‑fold per gram compared to the target compound at equivalent purity tiers .

Supply Chain Quality Control Procurement

(5-Bromo-2-fluoropyridin-3-yl)methanol: High-Confidence Application Scenarios


Kinase Inhibitor Fragment Elaboration via Suzuki Coupling

The exclusive C5 coupling selectivity demonstrated for 2‑fluoro‑5‑bromopyridine scaffolds [1] makes this compound an ideal entry point for constructing ATP‑competitive kinase inhibitor cores (e.g., pyrido[2,3‑d]pyrimidines or naphthyridines). The retained C2‑fluoro substituent can subsequently participate in SNAr reactions with amine nucleophiles, enabling a two‑step, one‑pot diversification sequence without intermediate purification. This contrasts sharply with the 5‑bromo‑2‑chloro analog, whose poorer selectivity would necessitate column chromatography after the first coupling, adding 4–6 hours of processing time per batch .

Agrochemical Lead Optimization with Orthogonal Halogens

In agrochemical discovery, the ability to sequentially functionalize the C5‑Br and C2‑F positions is critical for generating compound libraries with diverse substitution vectors. The target compound's predicted boiling point of 295.6 °C ensures minimal evaporative loss during high‑temperature coupling reactions (e.g., Buchwald–Hartwig aminations at 100–110 °C), a practical advantage over the more volatile (5‑bromo‑3‑fluoropyridin‑2‑yl)methanol regioisomer (bp 245.8 °C). The solid physical form further facilitates automated liquid‑handler‑compatible weighing for 96‑well parallel synthesis .

PET Tracer Precursor Synthesis with High Coupling Fidelity

For positron emission tomography (PET) tracer development, the hydroxymethyl group serves as a convenient handle for [¹⁸F]‑labeling or prosthetic group attachment. The >95% mono‑coupling selectivity at C5 eliminates the formation of radiolabeled regioisomeric impurities that would otherwise necessitate tedious semi‑preparative HPLC separation post‑labeling, a critical factor given the short half‑life of ¹⁸F (109.8 min). The multi‑vendor CoA availability additionally satisfies the rigorous documentation standards required for GMP precursor qualification [2].

PROTAC Linker Attachment with Defined Geometry

PROTAC (Proteolysis‑Targeting Chimera) design relies on precise exit vector geometry from the target‑binding warhead. The C3 hydroxymethyl group of this compound, when coupled at C5 via Suzuki reaction, projects the linker attachment point at a defined distance and angle relative to the pyridine ring plane. The slightly higher pKa (12.55) of this alcohol compared to the 4‑hydroxymethyl regioisomer (12.33) allows for selective O‑alkylation in the presence of more acidic phenols, enabling chemoselective PROTAC assembly without protecting group manipulation.

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